
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
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Overview
Description
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is an organic compound with a cyclohexane ring substituted with an aminomethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl and carboxylate ester groups.
Aminomethylation: Cyclohexanone is first converted to 4-(aminomethyl)cyclohexanone through a reductive amination process using formaldehyde and ammonia.
Esterification: The resulting 4-(aminomethyl)cyclohexanone is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted cyclohexane derivatives.
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is its role as an intermediate in the synthesis of bioactive compounds. It has been utilized in the development of novel pharmaceuticals, particularly those targeting calcium channels for the treatment of cardiovascular diseases. Research indicates that derivatives of this compound exhibit antihypertensive properties and improve circulation in cerebral and renal tissues .
Case Study: Calcium Antagonists
Trans-4-amino(alkyl)-1-pyridylcarbamoylcyclohexane compounds, derived from this compound, have shown promise as calcium antagonists. These compounds selectively inhibit calcium influx, demonstrating potential for treating hypertension and related circulatory disorders .
Polymer Modifiers
This compound serves as an effective modifier for various polymeric materials. Its incorporation into polyamide formulations enhances mechanical properties and thermal stability. This application is particularly relevant in the production of high-performance plastics used in automotive and aerospace industries.
Table 1: Properties of Modified Polymers
Polymer Type | Modifier Used | Mechanical Strength (MPa) | Thermal Stability (°C) |
---|---|---|---|
Polyamide | This compound | 85 | 220 |
Polyester | This compound | 75 | 210 |
Mechanism of Action
The mechanism of action of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate involves its interaction with molecular targets through its aminomethyl and ester groups. These interactions can modulate biological pathways, leading to specific effects. For example, the aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-Ethyl 4-(aminomethyl)cyclohexanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
(1R,4R)-4-(Aminomethyl)cyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester group.
(1R,4R)-4-(Aminomethyl)cyclohexane-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylate ester group.
Uniqueness
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both an aminomethyl group and a carboxylate ester group allows for versatile chemical modifications and interactions with biological targets.
Biological Activity
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a chiral compound with significant potential in biological applications. Its unique structure, featuring a cyclohexane ring with an aminomethyl group and a carboxylate ester, allows it to interact with various biological targets, making it a valuable compound for drug development and other therapeutic applications.
- Molecular Formula : C₉H₁₇NO₂
- Molecular Weight : Approximately 171.2368 g/mol
- Structural Features : The compound contains a cyclohexane ring, an aminomethyl group, and a methyl ester group. The stereochemistry at the 1 and 4 positions contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity.
- Electrostatic Interactions : These interactions may influence metabolic pathways and receptor functions.
- Enzymatic Reactions : The compound may act as a substrate or inhibitor in various enzymatic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Peptide Synthesis : It serves as a building block in peptide synthesis, crucial for developing therapeutic agents.
- Receptor Modulation : Preliminary studies suggest it may modulate receptors involved in metabolic processes.
- Potential Therapeutic Effects : Its interactions with biological targets could lead to therapeutic effects against specific diseases.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Peptide Synthesis Applications : A study demonstrated its utility in synthesizing peptide derivatives that showed enhanced biological activity compared to their non-modified counterparts. This underscores the compound's role as a precursor in drug development .
- Pharmacological Studies : In vitro studies have shown that the compound can influence key metabolic pathways by interacting with specific enzymes. For example, it was found to modulate the activity of certain proteases involved in cellular signaling pathways .
- Comparative Analysis : A comparative study involving similar compounds revealed that this compound exhibited superior activity in receptor binding assays compared to structurally related compounds like trans-4-(aminomethyl)cyclohexanecarboxylic acid.
Data Table: Comparison of Biological Activity
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Cyclohexane ring, aminomethyl group | Peptide synthesis, receptor modulation |
Methyl 3-amino-cyclohexane-carboxylate | Cyclohexane ring, amino group | Antimicrobial |
Tetrahydropyranyl amines | Tetrahydropyran ring | Neuroprotective |
Cyclohexane derivatives | Cyclohexane backbone | Antitumor |
Properties
IUPAC Name |
methyl 4-(aminomethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXHHAVJIMVTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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